molecular formula C8H7FN2O2S B6605103 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride CAS No. 2172457-58-6

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride

Cat. No. B6605103
CAS RN: 2172457-58-6
M. Wt: 214.22 g/mol
InChI Key: FBAZTTAJVXSGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride (MBSF) is a chemical compound widely used in scientific research. It is a fluorinated sulfonyl derivative of 1-methyl-1H-1,3-benzodiazole, a heterocyclic aromatic compound with a wide range of applications. MBSF is known for its ability to selectively bind to certain proteins, making it a useful tool for studying their structure and function.

Mechanism of Action

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride works by binding to proteins through a process called “fluoride binding”. This involves the transfer of a fluoride ion from the 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride molecule to a protein, forming a strong bond between the two molecules. This binding is highly specific, meaning that only certain proteins will bind to 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride.
Biochemical and Physiological Effects
1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride is not known to have any adverse biochemical or physiological effects. It is widely used in scientific research, and is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride has several advantages for laboratory experiments. It is highly selective, meaning that it will only bind to certain proteins. It is also relatively non-toxic, making it safe for use in experiments. However, it is not as effective as some other compounds at binding to proteins, and it is not suitable for use in experiments involving high temperatures.

Future Directions

There are several potential future directions for research involving 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride. These include the development of new methods for synthesising 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride, the development of new techniques for studying protein-1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride interactions, and the exploration of new applications for 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride, such as drug design. Additionally, further research is needed to determine the long-term effects of 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride on proteins and other molecules.

Synthesis Methods

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride can be synthesised from 1-methyl-1H-1,3-benzodiazole (MBD) and 6-chloro-2-sulfonamido-1-methyl-1H-1,3-benzodiazole (CSMBD). The reaction of MBD and CSMBD can be carried out in a solvent, such as acetonitrile, at room temperature. The reaction yields 1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride as a white solid.

Scientific Research Applications

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride has a wide range of scientific applications, including protein and enzyme analysis, drug design, and biochemistry. It can be used to selectively bind to certain proteins, allowing researchers to study their structure and function. It is also used to study the interactions between proteins and other molecules, such as drugs.

properties

IUPAC Name

3-methylbenzimidazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-11-5-10-7-3-2-6(4-8(7)11)14(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAZTTAJVXSGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,3-benzodiazole-6-sulfonyl fluoride

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